molecular formula C8H10FNO2 B8396254 2-Fluoro-4-(methoxymethoxy)aniline

2-Fluoro-4-(methoxymethoxy)aniline

Cat. No.: B8396254
M. Wt: 171.17 g/mol
InChI Key: NGCGAMJZZRNKEF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the ortho position (C2) and a methoxymethoxy group (-OCH2OCH3) at the para position (C4) of the benzene ring. The methoxymethoxy group, an ether-linked substituent, imparts unique electronic and steric properties, distinguishing it from simpler analogs like methoxy (-OCH3) or hydroxyl (-OH) derivatives. This compound is primarily utilized in pharmaceutical synthesis, where its substituents enhance metabolic stability and modulate reactivity in cross-coupling reactions .

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-fluoro-4-(methoxymethoxy)aniline

InChI

InChI=1S/C8H10FNO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3

InChI Key

NGCGAMJZZRNKEF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Fluoro-4-(methoxymethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Electronic and Steric Effects

Table 1: Key Properties of Selected Aniline Derivatives
Compound Name Substituent at C4 Molecular Weight Electronic Effect Steric Bulk Applications Reference
This compound Methoxymethoxy (-OCH2OCH3) 185.19 Moderate electron-donating High Pharmaceutical intermediates
2-Fluoro-4-methoxyaniline Methoxy (-OCH3) 155.15 Moderate electron-donating Low Organic synthesis intermediates
2-Fluoro-4-(trifluoromethoxy)aniline Trifluoromethoxy (-OCF3) 209.12 Strong electron-withdrawing Moderate Agrochemicals, polymers
2-Fluoro-4-(pentafluorothio)aniline Pentafluorothio (-SF5) 237.16 Extreme electron-withdrawing High High-performance materials

Key Observations:

  • Electronic Effects : The methoxymethoxy group donates electrons via oxygen lone pairs, enhancing ring electron density compared to electron-withdrawing groups like -OCF3 or -SF5. This increases the nucleophilicity of the aniline’s amine group, favoring electrophilic substitution reactions .
  • Steric Effects : The methoxymethoxy group introduces significant steric hindrance, which can slow down reactions at the aromatic ring but improve metabolic stability in drug candidates by shielding reactive sites .

Challenges and Limitations

  • Synthesis Complexity : Introducing the methoxymethoxy group requires multi-step protection/deprotection strategies, increasing synthesis time and cost compared to simpler analogs .
  • Solubility : While the methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), it reduces water solubility, complicating formulation for biological applications .

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